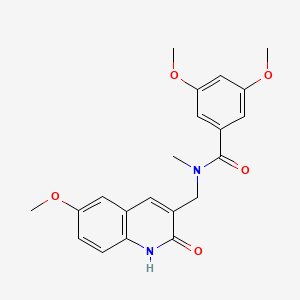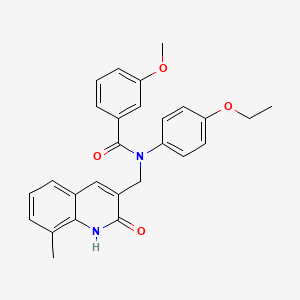
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbenzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique structure and has been found to have various biological and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbenzamide is not fully understood. However, it has been found to have various effects on the central nervous system, including the regulation of neurotransmitters and the modulation of ion channels. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbenzamide has been found to have various biochemical and physiological effects. This compound has been shown to modulate the activity of various enzymes and proteins, including the regulation of ion channels and the modulation of neurotransmitter release. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbenzamide in lab experiments is its unique structure, which makes it a useful tool for studying biological processes. Additionally, this compound has been found to have various biological and physiological effects, which may make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbenzamide. Some of the potential areas of research include the development of new drugs based on this compound, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Conclusion:
In conclusion, 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbenzamide is a promising compound for scientific research. This compound has a unique structure and has been found to have various biological and physiological effects, which make it a useful tool for studying biological processes and developing new drugs. However, more research is needed to fully understand the mechanism of action and potential limitations of this compound in lab experiments.
Métodos De Síntesis
The synthesis of 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbenzamide involves the reaction between 4-methoxybenzohydrazide and 3-bromo propionic acid followed by cyclization with potassium carbonate. The resulting product is then reacted with 4-fluorobenzoyl chloride to produce the final compound.
Aplicaciones Científicas De Investigación
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylbenzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have various biological and physiological effects that make it a promising candidate for further research. Some of the potential applications of this compound include its use in the development of new drugs, as a tool for studying biological processes, and as a potential therapeutic agent for various diseases.
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-12-20-18(23)15-6-4-5-7-16(15)19-21-17(22-25-19)13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMJLFLQSJBLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)benzamide](/img/structure/B7690477.png)

![3,4,5-triethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690496.png)








![4-(tert-butyl)-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690563.png)

